Cas no 1708268-41-0 (6-Methyl-4-morpholin-4-yl-pyrazolo[1,5-a]pyrazine-2-carboxylic acid)
![6-Methyl-4-morpholin-4-yl-pyrazolo[1,5-a]pyrazine-2-carboxylic acid structure](https://ja.kuujia.com/scimg/cas/1708268-41-0x500.png)
6-Methyl-4-morpholin-4-yl-pyrazolo[1,5-a]pyrazine-2-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 6-Methyl-4-morpholin-4-yl-pyrazolo[1,5-a]pyrazine-2-carboxylic acid
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- インチ: 1S/C12H14N4O3/c1-8-7-16-10(6-9(14-16)12(17)18)11(13-8)15-2-4-19-5-3-15/h6-7H,2-5H2,1H3,(H,17,18)
- InChIKey: ZIXWMAWVPREHQL-UHFFFAOYSA-N
- SMILES: C12=CC(C(O)=O)=NN1C=C(C)N=C2N1CCOCC1
6-Methyl-4-morpholin-4-yl-pyrazolo[1,5-a]pyrazine-2-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM509849-1g |
6-Methyl-4-morpholinopyrazolo[1,5-a]pyrazine-2-carboxylicacid |
1708268-41-0 | 97% | 1g |
$*** | 2023-03-30 |
6-Methyl-4-morpholin-4-yl-pyrazolo[1,5-a]pyrazine-2-carboxylic acid 関連文献
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Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
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7. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
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8. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
6-Methyl-4-morpholin-4-yl-pyrazolo[1,5-a]pyrazine-2-carboxylic acidに関する追加情報
Introduction to 6-Methyl-4-morpholin-4-yl-pyrazolo[1,5-a]pyrazine-2-carboxylic acid (CAS No. 1708268-41-0)
6-Methyl-4-morpholin-4-yl-pyrazolo[1,5-a]pyrazine-2-carboxylic acid (CAS No. 1708268-41-0) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural features and potential therapeutic applications. This compound belongs to the class of pyrazolopyrazines, which are known for their diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties.
The molecular structure of 6-Methyl-4-morpholin-4-yl-pyrazolo[1,5-a]pyrazine-2-carboxylic acid is characterized by a central pyrazolopyrazine core substituted with a methyl group at the 6-position and a morpholine moiety at the 4-position. The presence of these functional groups imparts specific chemical and biological properties to the molecule, making it a promising candidate for drug development.
Recent studies have highlighted the potential of 6-Methyl-4-morpholin-4-yl-pyrazolo[1,5-a]pyrazine-2-carboxylic acid in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry in 2023 demonstrated that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This finding suggests its potential use in treating inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory properties, 6-Methyl-4-morpholin-4-yl-pyrazolo[1,5-a]pyrazine-2-carboxylic acid has shown promising antiviral activity against several viral strains. A research group from the University of California reported that this compound effectively inhibits the replication of influenza virus and herpes simplex virus (HSV) by interfering with viral entry and replication processes. These findings open up new avenues for developing antiviral drugs targeting these pathogens.
The anticancer potential of 6-Methyl-4-morpholin-4-yl-pyrazolo[1,5-a]pyrazine-2-carboxylic acid has also been explored in preclinical studies. A study conducted at the National Cancer Institute found that this compound selectively induces apoptosis in cancer cells while sparing normal cells. The mechanism of action involves the modulation of key signaling pathways such as PI3K/Akt and MAPK, which are frequently dysregulated in cancer cells. These results indicate that 6-Methyl-4-morpholin-4-yl-pyrazolo[1,5-a]pyrazine-2-carboxylic acid could be a valuable lead compound for developing novel anticancer therapies.
The pharmacokinetic properties of 6-Methyl-4-morpholin-4-yl-pyrazolo[1,5-a]pyrazine-2-carboxylic acid have been extensively studied to assess its suitability for drug development. Preclinical data indicate that this compound has favorable oral bioavailability and a reasonable half-life, which are essential for effective drug delivery. Furthermore, it exhibits low toxicity in animal models, suggesting a favorable safety profile.
In conclusion, 6-Methyl-4-morpholin-4-yl-pyrazolo[1,5-a]pyrazine-2-carboxylic acid (CAS No. 1708268-41-0) is a multifaceted compound with significant therapeutic potential. Its unique chemical structure and diverse biological activities make it an attractive candidate for further research and development in various medical applications. Ongoing studies are expected to provide more insights into its mechanisms of action and clinical utility, paving the way for its potential use as a novel therapeutic agent.
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